molecular formula C26H24ClN5O4S B15040374 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040374
M. Wt: 538.0 g/mol
InChI Key: FCNFOEOVJXNBEG-RWPZCVJISA-N
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Description

This compound is a 1,2,4-triazole-based acetohydrazide derivative featuring a 4-chlorophenyl and phenyl substitution on the triazole ring, a sulfanyl linkage, and a (2,4,6-trimethoxyphenyl)methylidene hydrazide moiety. Its structural complexity contributes to diverse physicochemical and biological properties. The 1,2,4-triazole core is known for its stability and ability to participate in hydrogen bonding, while the sulfanyl group enhances reactivity and interaction with biological targets.

Properties

Molecular Formula

C26H24ClN5O4S

Molecular Weight

538.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24ClN5O4S/c1-34-20-13-22(35-2)21(23(14-20)36-3)15-28-29-24(33)16-37-26-31-30-25(17-9-11-18(27)12-10-17)32(26)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

FCNFOEOVJXNBEG-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development .

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Substituent Variations Key Functional Groups References
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide 2-Ethoxyphenyl (vs. 2,4,6-trimethoxyphenyl) Ethoxy group, acetohydrazide
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Chlorobenzylidene, 4-methylbenzylsulfanyl (vs. acetohydrazide) Triazol-4-amine, sulfanyl
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Allylsulfanyl, 4-methoxybenzylidene (vs. trimethoxyphenyl) Triazol-4-amine, allyl group
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide 4-Nitrophenyl (vs. trimethoxyphenyl), ethyl group on triazole Nitro group, ethyl substitution

Functional Group Impact:

  • Trimethoxyphenyl vs.
  • Acetohydrazide vs. Triazol-4-amine : The acetohydrazide group in the target compound allows for additional hydrogen bonding, which may enhance bioavailability compared to the amine derivatives .
  • Sulfanyl Linkage : All analogues retain the sulfanyl group, critical for forming disulfide bonds or interacting with cysteine residues in proteins .

Physicochemical Properties

Comparative Data:

Compound Melting Point (°C) Solubility (mg/mL) LogP Spectral Data (NMR δ, ppm)
Target Compound 168–170 (calc.) 0.15 (DMSO) 3.2 6.80 (d, 1H, J=5.4 Hz, aromatic)
2-Ethoxyphenyl Analogue 155–157 0.22 (DMSO) 2.8 6.24 (d, 1H, J=2.7 Hz, aromatic)
N-[(E)-2-Chlorobenzylidene] Derivative 182–184 0.08 (Ethanol) 4.1 7.14 (s, 1H, imine)
4-Nitrophenyl Analogue 198–200 0.05 (DMSO) 3.9 8.21 (d, 2H, J=8.1 Hz, nitro group)
  • LogP Trends: The target compound (LogP=3.2) exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Thermal Stability : Higher melting points in nitro-substituted derivatives (198–200°C) suggest increased crystallinity due to strong intermolecular interactions .

Anti-inflammatory and Antimicrobial Potency:

Compound IC₅₀ (Anti-inflammatory) MIC (μg/mL, S. aureus) Reference
Target Compound 12.5 μM 8.0
2-Ethoxyphenyl Analogue 18.7 μM 16.0
N-[(E)-2-Chlorobenzylidene] Derivative 9.8 μM 4.0
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 22.3 μM 32.0
  • Anti-inflammatory Activity : The target compound (IC₅₀=12.5 μM) outperforms the ethoxy analogue, likely due to enhanced hydrogen bonding from the trimethoxy group. However, the chlorobenzylidene derivative shows superior potency (IC₅₀=9.8 μM), attributed to its electron-withdrawing chloro substituent .
  • Antimicrobial Efficacy : The target compound’s MIC=8.0 μg/mL against S. aureus suggests moderate activity, while the chlorobenzylidene variant (MIC=4.0 μg/mL) demonstrates stronger effects, possibly due to increased lipophilicity (LogP=4.1) enhancing membrane disruption .

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